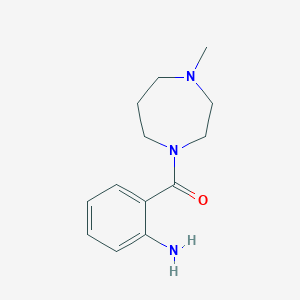

2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline

Description

Properties

IUPAC Name |

(2-aminophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-15-7-4-8-16(10-9-15)13(17)11-5-2-3-6-12(11)14/h2-3,5-6H,4,7-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJHNBMXCIQQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: High-Efficiency Amide Coupling Protocols for Anthranilic Acid and N-methylhomopiperazine

Abstract: The formation of an amide bond between anthranilic acid and N-methylhomopiperazine is a critical transformation in the synthesis of various pharmacologically active molecules. However, this specific coupling presents unique challenges stemming from the electronic properties of anthranilic acid and the structural nature of N-methylhomopiperazine. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on robust and efficient protocols for this synthesis. We explore the underlying chemical principles, compare three distinct and highly effective coupling methodologies (HATU, EDC/HOBt, and T3P®), and provide detailed, step-by-step experimental protocols. The discussion is grounded in mechanistic insights to empower scientists to troubleshoot and optimize their synthetic strategies.

Introduction: The Significance of the Anthranilamide Scaffold

The anthranilic acid motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to be key intermediates for dyes, pesticides, and, most notably, pharmaceuticals.[3] Amides derived from anthranilic acid, known as anthranilamides, are found in drugs targeting a wide array of diseases, including kinase inhibitors for oncology.[1][4] The coupling of anthranilic acid with cyclic amines like N-methylhomopiperazine introduces a structural element that can significantly influence a molecule's solubility, basicity, and ability to interact with biological targets.

This guide focuses on the synthesis of 2-((4-methyl-1,4-diazepan-1-yl)carbonyl)aniline, the direct product of coupling anthranilic acid and N-methylhomopiperazine.

Figure 1: General reaction scheme for the amide coupling.

Chemical Principles & Challenges

Successful amide coupling requires careful consideration of the substrates' reactivity and potential side reactions.

-

Anthranilic Acid (as the Carboxylic Acid): The presence of a free amino group ortho to the carboxylic acid can complicate the reaction. While this electron-donating group can influence the carboxylate's reactivity, a more significant challenge is its potential to participate in side reactions. Conventional methods that require harsh conditions, such as converting the acid to an acyl chloride with thionyl chloride, are often incompatible with the unprotected amine.[5]

-

N-methylhomopiperazine (as the Amine): This cyclic diamine contains both a secondary and a tertiary amine. The secondary amine is the desired nucleophile for the coupling reaction. The tertiary amine is generally unreactive under standard coupling conditions. The cyclic structure may introduce some steric hindrance compared to a linear amine.

-

General Challenges: Amide coupling with anilines can be sluggish due to their reduced nucleophilicity compared to aliphatic amines.[6][7] Therefore, a highly efficient activation of the carboxylic acid is paramount to achieving good yields.

Recommended Coupling Protocols

We present three robust protocols employing different classes of modern coupling reagents. Each method offers distinct advantages in terms of reactivity, byproduct profiles, and operational simplicity.

Protocol 1: HATU-Mediated Coupling

Principle and Mechanism: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium/uronium salt-based coupling reagent renowned for its high efficiency and rapid reaction rates, even in challenging cases.[8][9][10] The reaction proceeds by forming a highly reactive OAt-active ester from the carboxylic acid. The pyridine nitrogen in the 7-azabenzotriazole (HOAt) leaving group is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the subsequent aminolysis step.[11] Pre-activation of the carboxylic acid with HATU and a non-nucleophilic base before adding the amine is the generally accepted best practice to avoid potential side reactions of the amine with the coupling reagent.[12]

Figure 2: Simplified mechanism of HATU-mediated coupling.

Detailed Experimental Protocol:

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add anthranilic acid (1.0 eq.).

-

Dissolution: Dissolve the acid in an anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1–0.5 M).

-

Activation: Add HATU (1.1–1.2 eq.) to the solution, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5–3.0 eq.).

-

Stirring: Stir the mixture at room temperature (20–25 °C) for 15–30 minutes to ensure complete formation of the active ester.

-

Amine Addition: Add N-methylhomopiperazine (1.0–1.1 eq.) to the activated mixture, either neat or as a solution in the reaction solvent.

-

Reaction: Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2–12 hours).

-

Work-up:

-

Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).

-

Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Advantages and Considerations:

-

High Reactivity: Excellent for difficult couplings and sterically hindered substrates.[8]

-

Low Racemization: The HOAt leaving group minimizes epimerization in chiral substrates.[9]

-

Byproducts: Tetramethylurea and DIPEA salts are typically removed during the aqueous work-up and chromatography.

Protocol 2: EDC/HOBt-Mediated Coupling

Principle and Mechanism: This classic method uses a water-soluble carbodiimide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate the carboxylic acid.[9] In the absence of an additive, the activated O-acylisourea intermediate can be susceptible to side reactions. The addition of HOBt (1-Hydroxybenzotriazole) traps this intermediate to form an HOBt-active ester.[13] This ester is more stable than the O-acylisourea but highly reactive towards amines, leading to higher yields and reduced side products.[14]

Detailed Experimental Protocol:

-

Preparation: Combine anthranilic acid (1.0 eq.), N-methylhomopiperazine (1.0 eq.), and HOBt (1.2 eq.) in a round-bottom flask.

-

Dissolution: Dissolve the mixture in an anhydrous solvent like DMF or DCM (approx. 0.1–0.5 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a tertiary amine base like DIPEA or Triethylamine (Et₃N) (2.5–3.0 eq.).

-

EDC Addition: Add EDC·HCl (1.2 eq.) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12–18 hours). Monitor progress by TLC or LC-MS.

-

Work-up:

-

Quench the reaction with water and extract with an organic solvent (e.g., EtOAc or DCM).

-

Wash the organic layer with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification: After filtration and concentration, purify the crude material by flash column chromatography.

Advantages and Considerations:

-

Cost-Effective: EDC and HOBt are generally less expensive than many uronium-based reagents.

-

Water-Soluble Byproducts: The urea byproduct from EDC is water-soluble, which greatly simplifies its removal during the aqueous work-up.[15]

-

Safety: HOBt has explosive properties in its anhydrous form and should be handled with care; commercially available hydrated forms are safer.[14]

Protocol 3: T3P®-Mediated Coupling

Principle and Mechanism: T3P® (Propylphosphonic Anhydride) is a powerful, yet mild, dehydrating agent used for amide bond formation.[16] It activates the carboxylate anion (formed in situ with a base) to generate a reactive mixed phosphonic anhydride intermediate. This intermediate is then readily attacked by the amine to form the desired amide. A key advantage of T3P® is that its byproducts are propanephosphonic acid derivatives, which are highly water-soluble and easily removed with a simple aqueous wash.[17][18]

Figure 3: Simplified mechanism of T3P®-mediated coupling.

Detailed Experimental Protocol:

-

Preparation: In a round-bottom flask, dissolve anthranilic acid (1.0 eq.) and N-methylhomopiperazine (1.05 eq.) in a suitable solvent like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).

-

Base Addition: Add a suitable base such as DIPEA or Et₃N (at least 3.0 eq.). Stoichiometrically, at least two equivalents are required, but a larger excess is often beneficial.[17]

-

Cooling: Cool the mixture to 0 °C.

-

T3P® Addition: Slowly add T3P® (typically supplied as a 50% solution in EtOAc or DMF) (1.5 eq. of the cyclic trimer) to the reaction mixture, maintaining the temperature between 0–10 °C. The addition is often exothermic.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1–4 hours. Monitor completion by TLC or LC-MS.

-

Work-up:

-

Quench the reaction by adding water or a saturated NaHCO₃ solution.

-

Separate the organic layer.

-

Wash the organic layer with water or brine to thoroughly remove the phosphonic acid byproducts.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.[19]

Advantages and Considerations:

-

Green Chemistry: T3P® is considered a "green" reagent with a good safety profile and non-toxic byproducts.[18]

-

Simple Work-up: The highly water-soluble nature of the byproducts makes purification exceptionally simple and scalable.[17][20]

-

High Yields & Low Epimerization: The method is robust and provides excellent yields with minimal racemization, even for sensitive substrates.[20]

Protocol Comparison

| Parameter | HATU Protocol | EDC/HOBt Protocol | T3P® Protocol |

| Coupling Reagent | HATU | EDC·HCl | Propylphosphonic Anhydride (T3P®) |

| Additive | None required | HOBt | None required |

| Stoichiometry (Acid:Amine:Reagent) | 1 : 1.0 : 1.1 | 1 : 1.0 : 1.2 | 1 : 1.05 : 1.5 |

| Base | DIPEA (2.5-3 eq.) | DIPEA / Et₃N (2.5-3 eq.) | DIPEA / Et₃N (≥3 eq.) |

| Typical Solvent | DMF, DCM | DMF, DCM | EtOAc, 2-MeTHF |

| Reaction Time | 2–12 hours | 12–18 hours | 1–4 hours |

| Temperature | 0 °C to RT | 0 °C to RT | 0 °C to RT |

| Work-up Complexity | Moderate | Moderate | Low |

| Key Advantage | High Reactivity | Cost-Effective | Simple, Scalable Work-up |

General Experimental Workflow

The overall process for performing and validating the amide coupling reaction follows a standard synthetic chemistry workflow.

Figure 4: General workflow for amide coupling synthesis.

Conclusion

The amide coupling of anthranilic acid and N-methylhomopiperazine, while presenting specific challenges, can be achieved with high efficiency using modern synthetic methods. For rapid synthesis and difficult-to-couple substrates, HATU offers superior reactivity. The EDC/HOBt method remains a reliable and cost-effective choice for routine synthesis. For processes where scalability, operational simplicity, and a favorable environmental profile are critical, T3P® stands out as an exceptional choice due to its mild conditions and remarkably easy work-up. The selection of the optimal protocol will depend on the specific project goals, including scale, cost, and desired purity.

References

-

Curia Global, Inc. (2024). Understanding T3P® from start to finish. Available at: [Link]

-

Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P. Available at: [Link]

-

Chem Reactor. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. Available at: [Link]

-

Blanco-Ania, D., et al. (2018). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. ChemistrySelect. Available at: [Link]

- Grimmer, J., et al. (1983). Preparation of anthranilic acid amides. Google Patents, US4421931A.

-

Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. Available at: [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

- PI Industries Ltd. (2022). A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof. Google Patents, WO2022058916A1.

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of anthranilic acid amide. Available at: [Link]

-

Foley, D. J., & Garg, N. K. (2021). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Available at: [Link]

-

Ye, N., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

-

Wikipedia. (n.d.). HATU. Available at: [Link]

-

Ceylan, S., & Saraç, M. (2014). A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles. Arkivoc. Available at: [Link]

-

Siddiqui, A. A., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[6][17]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[6][17][20]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design. Available at: [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

-

van Otterlo, W. A., & de Koning, C. B. (2011). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry. Available at: [Link]

-

ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]

-

Reddit r/Chempros. (2022). HATU coupling - what's the best order?. Available at: [Link]

-

ResearchGate. (2011). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]

-

NIST. (n.d.). N-Methylhomopiperazine. Available at: [Link]

-

Nadin, A., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. Available at: [Link]

-

Heravi, M. M., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]

-

Reddit r/Chempros. (2022). EDC-HOBt Amide coupling workup help. Available at: [Link]

-

NIST. (n.d.). N-Methylhomopiperazine. Available at: [Link]

-

Hyster, T. K., & Rovis, T. (2012). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. Angewandte Chemie International Edition. Available at: [Link]

-

Patel, A. M., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Wu, J., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]

-

IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available at: [Link]

Sources

- 1. Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors [scielo.org.za]

- 2. researchgate.net [researchgate.net]

- 3. US4421931A - Preparation of anthranilic acid amides - Google Patents [patents.google.com]

- 4. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.globalso.com [file.globalso.com]

- 9. peptide.com [peptide.com]

- 10. 肽偶联剂选择指南 [sigmaaldrich.com]

- 11. HATU - Wikipedia [en.wikipedia.org]

- 12. reddit.com [reddit.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. bachem.com [bachem.com]

- 15. reddit.com [reddit.com]

- 16. youtube.com [youtube.com]

- 17. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 18. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

Introduction: The Significance of the 1,4-Benzodiazepine-2,5-dione Scaffold

An Application and Protocol Guide for the Synthesis of 1,4-Benzodiazepine-2,5-diones

The 1,4-benzodiazepine scaffold is a renowned "privileged structure" in medicinal chemistry, capable of binding to a wide array of biological targets.[1] Within this class, 1,4-benzodiazepine-2,5-diones represent a versatile and synthetically accessible core, serving as a foundational template for the development of novel therapeutics. These compounds have garnered significant interest due to their diverse biological activities, including potential as anticancer agents that can inhibit protein synthesis, induce cell cycle arrest, and apoptosis.[2][3] Furthermore, derivatives have been explored as antithrombotics and serve as key precursors to complex natural products like the anthramycin family of antitumor antibiotics.[4] Their utility also extends to the development of melanocortin receptor agonists, highlighting their therapeutic potential in metabolic disorders.[1]

This guide provides a comprehensive overview of a robust and widely employed synthetic strategy for preparing 1,4-benzodiazepine-2,5-diones, focusing on the condensation of anthranilic acid derivatives with α-amino esters. While various synthetic routes exist, this approach is notable for its efficiency and adaptability, allowing for the introduction of diversity at multiple positions of the benzodiazepine core.

Synthetic Strategies: A Mechanistic Overview

The synthesis of the 1,4-benzodiazepine-2,5-dione core generally relies on the formation of two amide bonds to construct the seven-membered diazepine ring fused to a benzene ring. A prevalent and highly effective strategy involves a two-step process:

-

Acylation: An activated anthranilic acid derivative, such as an isatoic anhydride, is reacted with an α-amino acid ester. This step forms an intermediate, an N-acylated amino acid ester, which contains the necessary components for the subsequent cyclization.

-

Intramolecular Cyclization: The intermediate is then induced to cyclize, typically through heating, to form the seven-membered ring. This lactamization step is often the cornerstone of the synthesis, providing high yields and generality.[4]

This approach allows for the introduction of substituents at three key positions:

-

N1-position: By selecting a substituted anthranilic acid.

-

C3-position: By choosing a specific α-amino acid, which can be varied to introduce different side chains.

-

N4-position: Through subsequent alkylation after the core structure is formed.

While the user specified "diazepane anilines" as a starting material, a thorough review of the literature indicates that this is not a commonly documented precursor for the synthesis of 1,4-benzodiazepine-2,5-diones. The established and validated methods, as outlined above and detailed below, typically commence with more readily available building blocks like anthranilic acids and amino acids.

Featured Synthetic Protocol: Preparation of 1,4-Benzodiazepine-2,5-diones via Isatoic Anhydride and α-Amino Esters

This protocol details a reliable method for the synthesis of 1,4-benzodiazepine-2,5-diones, adapted from established literature procedures.[5][6] The reaction proceeds in two main stages: the initial ring-opening of isatoic anhydride with an amino acid ester, followed by thermal cyclization.

Workflow Diagram

Caption: Experimental workflow for the two-step synthesis of 1,4-benzodiazepine-2,5-diones.

Materials and Reagents

-

Substituted or unsubstituted isatoic anhydride

-

Appropriate α-amino acid methyl or ethyl ester hydrochloride

-

Pyridine (anhydrous)

-

Hydrochloric acid (1N HCl)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvents for extraction and purification (e.g., ethyl acetate, dichloromethane, ethanol, hexanes)

Step-by-Step Protocol

Part A: Synthesis of the N-acylated Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the desired α-amino acid ester hydrochloride (1.0 eq) in anhydrous pyridine (5-10 mL per gram of amino ester).

-

Addition of Isatoic Anhydride: To the stirred suspension, add the isatoic anhydride (1.0 eq).

-

Initial Heating: Heat the reaction mixture to 80-100°C. The evolution of CO₂ should be observed as the anhydride ring opens and reacts with the amino group. Maintain this temperature for 2-4 hours, or until the gas evolution ceases.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.

Part B: Intramolecular Cyclization and Product Isolation

-

Cyclization: Increase the temperature of the reaction mixture to 120-140°C and maintain for 4-8 hours to facilitate the intramolecular cyclization to the desired 1,4-benzodiazepine-2,5-dione.

-

Solvent Removal: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature and remove the pyridine under reduced pressure using a rotary evaporator.

-

Aqueous Workup:

-

Dissolve the resulting residue in ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with 1N HCl to remove any remaining pyridine, followed by water, saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Causality and Experimental Insights

-

Choice of Base/Solvent: Pyridine serves as both a solvent and a base to neutralize the HCl released from the amino acid ester hydrochloride salt, liberating the free amine for the nucleophilic attack on the isatoic anhydride.

-

Temperature Control: The two-stage heating process is crucial. The initial, lower temperature (80-100°C) favors the acylation reaction while minimizing side reactions. The subsequent higher temperature (120-140°C) is necessary to provide the activation energy for the intramolecular amidation (lactamization), which is typically less facile.

-

Workup Strategy: The acidic wash (1N HCl) is essential for removing the high-boiling pyridine, which can interfere with product isolation and purification. The bicarbonate wash neutralizes any residual acid.

Data Presentation: Representative Syntheses

The following table summarizes representative examples of 1,4-benzodiazepine-2,5-diones synthesized using the described protocol, showcasing the versatility in substituent introduction.

| Entry | Isatoic Anhydride | α-Amino Acid Ester | Resulting C3-Substituent | Typical Yield (%) |

| 1 | Isatoic Anhydride | Glycine methyl ester | -H | 75-85% |

| 2 | Isatoic Anhydride | L-Alanine methyl ester | -CH₃ | 70-80% |

| 3 | Isatoic Anhydride | L-Phenylalanine methyl ester | -CH₂Ph | 65-75% |

| 4 | 5-Nitroisatoic Anhydride | L-Leucine methyl ester | -CH₂CH(CH₃)₂ | 60-70% |

| 5 | 5-Chloroisatoic Anhydride | L-Valine methyl ester | -CH(CH₃)₂ | 68-78% |

Yields are approximate and can vary based on reaction scale and purification method.

Reaction Mechanism

The synthesis proceeds through a well-defined mechanism involving nucleophilic acyl substitution followed by an intramolecular condensation.

Caption: Mechanism for the formation of 1,4-benzodiazepine-2,5-diones from isatoic anhydride.

References

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of Benzodiazepine Derivatives Using 2-Amino-2'-fluoro-5-nitrobenzophenone. Available at: [7]

-

Li, W., et al. (2017). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 22(10), 1699. Available at: [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Available at: [8]

-

Palladium-Catalyzed Benzodiazepines Synthesis. (2021). Molecules, 26(11), 3350. Available at: [Link][9]

-

Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2013). ResearchGate. Available at: [Link][10]

-

Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2013). International Journal of Molecular Sciences, 14(9), 18037-18051. Available at: [Link][11]

-

A combinatorial approach to the synthesis of 1,4-benzodiazepine- 2,5-diones. (n.d.). ResearchGate. Available at: [Link][5]

-

Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. (2022). Journal of Medicinal Chemistry, 65(21), 14468–14486. Available at: [Link][2]

-

Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. (2022). ACS Publications. Available at: [3]

-

The 1,4-Benzodiazepine-2,5-dione Small Molecule Template Results in Melanocortin Receptor Agonists with Nanomolar Potencies. (2008). Journal of Medicinal Chemistry, 51(5), 1423–1431. Available at: [Link][1]

-

Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents. (2018). New Journal of Chemistry, 42(24), 19893-19903. Available at: [Link][6]

-

Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. (1997). The Journal of Organic Chemistry, 62(5), 1240–1256. Available at: [Link][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Palladium-Catalyzed Benzodiazepines Synthesis [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Leveraging 2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline in Fragment-Based Drug Design

Abstract

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient paradigm in modern drug discovery, offering a rational approach to identifying novel lead compounds.[1][2] This methodology focuses on screening low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity, and then optimizing these hits into potent drug candidates through structure-guided elaboration.[3][4] This application note provides a comprehensive guide to the strategic use of 2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline, a fragment featuring a privileged 1,4-diazepane scaffold, within an FBDD workflow. We will explore the rationale behind its selection, outline detailed protocols for its synthesis and screening, and present a roadmap for its evolution into a high-affinity lead compound.

Introduction: The Rationale for 2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline in FBDD

The selection of a high-quality fragment library is a cornerstone of any successful FBDD campaign.[2] Fragments should possess favorable physicochemical properties, exhibit sufficient chemical complexity to provide meaningful interactions, and offer tractable vectors for chemical elaboration. 2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline is a compelling candidate for inclusion in a fragment library for several key reasons:

-

Privileged Scaffold: The 1,4-diazepane ring is a recognized "privileged scaffold" in medicinal chemistry.[5][6] This seven-membered heterocyclic core is present in numerous biologically active compounds, demonstrating its ability to interact with a wide range of biological targets.[6]

-

3D-Rich Conformation: Unlike flat aromatic fragments, the diazepane ring adopts a flexible, three-dimensional conformation. This allows it to probe complex and deep binding pockets that may be inaccessible to more planar molecules, potentially leading to novel modes of binding.

-

Hydrogen Bonding Capabilities: The fragment possesses multiple hydrogen bond donors (the aniline -NH2 and the diazepane -NH) and acceptors (the carbonyl oxygen and the diazepane nitrogens), critical features for establishing specific interactions with a protein target.

-

Tractable Synthetic Vectors: The aniline ring provides a clear and accessible point for chemical modification (the "growing" or "linking" phase of FBDD) via well-established chemical reactions such as amide couplings or Suzuki reactions. The secondary amine on the diazepane ring also offers a potential modification site.

Physicochemical Properties of the Fragment

To be an effective starting point, a fragment should adhere to the "Rule of Three," a set of empirical guidelines for fragment properties.

| Property | Value (Predicted) | "Rule of Three" Guideline |

| Molecular Weight | ~247.3 g/mol | ≤ 300 Da |

| cLogP | ~1.9 | ≤ 3 |

| Hydrogen Bond Donors | 2 | ≤ 3 |

| Hydrogen Bond Acceptors | 3 | ≤ 3 |

| Rotatable Bonds | 2 | ≤ 3 |

Table 1: Predicted physicochemical properties of 2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline in the context of the "Rule of Three" for fragment-based drug design.

Synthesis Protocol for 2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline

The following is a representative synthetic protocol for the preparation of the title fragment. This multi-step synthesis is designed to be robust and scalable for the production of sufficient quantities for a screening campaign.

Workflow for Synthesis

Caption: Synthetic workflow for the target fragment.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-methyl-1,4-diazepane-1-carboxylate

-

Dissolve 1-methyl-1,4-diazepane (1.0 eq) in dichloromethane (DCM, 10 volumes).

-

Add triethylamine (1.2 eq) and cool the solution to 0°C.

-

Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of tert-Butyl 4-methyl-4-(2-nitrobenzoyl)-1,4-diazepane-1-carboxylate

-

Dissolve the product from Step 1 (1.0 eq) and triethylamine (1.5 eq) in DCM (10 volumes) and cool to 0°C.

-

Add a solution of 2-nitrobenzoyl chloride (1.2 eq) in DCM dropwise.

-

Stir the reaction at room temperature for 4 hours.

-

Monitor reaction completion by TLC.

-

Wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate. Purify by column chromatography (Silica, Hexanes:Ethyl Acetate gradient).

Step 3: Synthesis of 1-(2-Nitrobenzoyl)-4-methyl-1,4-diazepane

-

Dissolve the product from Step 2 (1.0 eq) in DCM (5 volumes).

-

Add trifluoroacetic acid (TFA, 5 volumes) and stir at room temperature for 2 hours.

-

Remove the solvent and TFA under reduced pressure.

-

Redissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃.

-

Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the deprotected product.

Step 4: Synthesis of 2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline

-

Dissolve the product from Step 3 (1.0 eq) in methanol (10 volumes).

-

Add Palladium on carbon (10% w/w, 0.1 eq).

-

Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon) for 16 hours.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, 2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline.

Fragment Screening and Hit Validation

Once synthesized and purified, the fragment is ready for screening against the target of interest. A multi-faceted approach using orthogonal biophysical techniques is recommended to ensure high-quality, validated hits and to eliminate false positives.[4]

Screening Workflow

Caption: Iterative cycle of hit-to-lead optimization.

Example Protocol: Amide Coupling on the Aniline Moiety

-

Reaction Setup: Dissolve 2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline (1.0 eq) and a selected carboxylic acid (1.1 eq) in dimethylformamide (DMF).

-

Coupling Reagents: Add a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction: Stir the mixture at room temperature for 6-12 hours.

-

Workup and Purification: Dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the resulting amide by reverse-phase HPLC.

-

Characterization and Testing: Confirm the structure by LCMS and ¹H NMR, then re-evaluate the binding affinity of the new, larger compound using SPR or ITC.

This iterative process of design, synthesis, and testing, continually guided by structural biology, is the most effective path to transform a low-affinity fragment into a high-potency lead candidate.

Conclusion

2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline represents a high-quality chemical starting point for fragment-based drug design campaigns. Its combination of a 3D-rich privileged scaffold, favorable physicochemical properties, and synthetically tractable vectors makes it an ideal candidate for probing protein binding sites. By employing a rigorous and multi-pronged approach of biophysical screening, hit validation, and structure-guided optimization, researchers can effectively leverage this fragment to discover novel and potent therapeutics.

References

-

Fragment-Based Drug Design (FBDD). Open Access Journals. [Link]

-

Fragment Based Drug Design and Field-Based Technology. Pharmacelera. [Link]

-

Fragment-based drug design (FBDD). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

-

An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. BENTHAM SCIENCE PUBLISHERS. [Link]

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]

- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 4. drughunter.com [drughunter.com]

- 5. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]

- 6. eurekaselect.com [eurekaselect.com]

Reagents for acylation of 4-methyl-1,4-diazepane with 2-nitrobenzoyl chloride

Application Note & Protocol

Selective Acylation of 4-methyl-1,4-diazepane with 2-Nitrobenzoyl Chloride: A Comprehensive Guide to Reagents and Methodology

Abstract

This document provides a detailed protocol and scientific rationale for the N-acylation of 4-methyl-1,4-diazepane with 2-nitrobenzoyl chloride to synthesize (4-methyl-1,4-diazepan-1-yl)(2-nitrophenyl)methanone. This reaction is a cornerstone of synthetic chemistry, frequently employed in the construction of complex nitrogen-containing scaffolds for pharmaceutical development.[1][2][3] We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, provide a robust, step-by-step experimental protocol, and offer guidance on troubleshooting and purification. The methodologies described herein are designed for reproducibility and scalability, catering to researchers in medicinal chemistry and drug development.

Introduction and Scientific Background

The acylation of amines with acyl chlorides is a fundamental transformation in organic synthesis for the formation of amide bonds.[4][5] The target molecule, (4-methyl-1,4-diazepan-1-yl)(2-nitrophenyl)methanone, incorporates the 1,4-diazepane scaffold, a privileged structure in medicinal chemistry known for its presence in a variety of biologically active compounds.[1][2][6] The reaction proceeds via a nucleophilic acyl substitution mechanism, often under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[7][8][9]

Mechanistic Considerations

The reaction is initiated by the nucleophilic attack of the secondary amine of 4-methyl-1,4-diazepane on the highly electrophilic carbonyl carbon of 2-nitrobenzoyl chloride.[8][10] The electron-withdrawing nitro group on the benzoyl chloride enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[11] This attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base present in the reaction mixture deprotonates the nitrogen, yielding the final amide product and the hydrochloride salt of the base.[8]

Regioselectivity

4-methyl-1,4-diazepane possesses two distinct secondary amine centers. The nitrogen at position 1 (N1) is adjacent to a methylene group, while the nitrogen at position 4 (N4) is bonded to a methyl group. Acylation is expected to occur preferentially at the N1 position due to lower steric hindrance compared to the N4 position.[11] This guide assumes the desired product is the result of acylation at the less hindered N1 position.

Reagent Selection and Rationale

The success of the acylation reaction is critically dependent on the appropriate choice of reagents and reaction conditions.

| Reagent | M.W. ( g/mol ) | Role & Rationale |

| 4-methyl-1,4-diazepane | 114.19 | Nucleophile: The substrate containing the secondary amine to be acylated. |

| 2-Nitrobenzoyl Chloride | 185.56 | Acylating Agent: A highly reactive electrophile due to the electron-withdrawing nitro group. It is moisture-sensitive and corrosive.[12][13][14] |

| Triethylamine (TEA) | 101.19 | Base (HCl Scavenger): A tertiary amine used to neutralize the HCl generated during the reaction.[15] Using an organic base in an anhydrous solvent prevents the competing hydrolysis of the acyl chloride.[15][16] |

| Dichloromethane (DCM) | 84.93 | Solvent: An inert, aprotic solvent that provides good solubility for the reactants and does not participate in the reaction. |

Detailed Experimental Protocol

This protocol outlines the procedure for the acylation reaction on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

Safety Precautions

-

2-Nitrobenzoyl Chloride: Corrosive and causes severe skin burns and eye damage.[12][14] It is also moisture-sensitive.[17] Handle with extreme care using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[13][14][17]

-

Triethylamine (TEA): Flammable and corrosive. Avoid inhalation of vapors.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Handle only in a fume hood.

-

The reaction is exothermic; maintaining a low temperature is crucial for safety and to minimize side reactions.[15]

Reaction Setup and Execution

Step 1: Reagent Preparation

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1,4-diazepane (1.14 g, 10.0 mmol, 1.0 eq.).

-

Add anhydrous dichloromethane (DCM, 30 mL).

-

Add triethylamine (TEA, 2.1 mL, 1.52 g, 15.0 mmol, 1.5 eq.). A slight excess of base ensures complete neutralization of the generated HCl.[15]

-

Stir the mixture until all components are fully dissolved.

Step 2: Reaction Cooldown

-

Place the flask in an ice-water bath and stir for 15 minutes, allowing the internal temperature to equilibrate to 0-5 °C. This is critical to control the reaction's exothermicity and prevent hydrolysis of the acyl chloride.[15]

Step 3: Addition of Acyl Chloride

-

In a separate dry vial, dissolve 2-nitrobenzoyl chloride (1.95 g, 10.5 mmol, 1.05 eq.) in anhydrous DCM (10 mL).

-

Using a dropping funnel or syringe pump, add the 2-nitrobenzoyl chloride solution dropwise to the stirring amine solution over 30 minutes. Maintain the internal temperature below 10 °C throughout the addition. A white precipitate (triethylammonium chloride) will form.

Step 4: Reaction Monitoring

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.

-

Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot has been consumed. (Eluent suggestion: 95:5 DCM:Methanol with 0.5% TEA).

Step 5: Workup and Extraction

-

Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by adding 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any residual 2-nitrobenzoic acid) and 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The resulting crude oil or solid is unlikely to be pure and will require further purification.

-

Method: Flash column chromatography on silica gel is the recommended method.

-

Eluent System: A gradient elution is often effective. Start with 100% DCM and gradually increase the polarity by adding methanol (e.g., from 0% to 5% Methanol in DCM). The addition of a small amount of triethylamine (0.1-0.5%) to the eluent can prevent the product from streaking on the silica gel.

-

Analysis: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent in vacuo to yield the final product, (4-methyl-1,4-diazepan-1-yl)(2-nitrophenyl)methanone.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Hydrolysis of Acyl Chloride: Presence of moisture in reagents or glassware.[15] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Protonation of Amine: Insufficient base to neutralize HCl, forming an unreactive amine salt.[9][15] | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Use a fresh bottle of 2-nitrobenzoyl chloride.[15] 2. Allow the reaction to stir longer at room temperature and monitor by TLC. 3. Use at least 1.2-1.5 equivalents of triethylamine.[15] |

| Multiple Products on TLC | 1. Di-acylation: Reaction at both N1 and N4 positions. 2. Side reactions: The highly reactive acyl chloride may react with impurities.[18] | 1. Use a slight excess of the amine relative to the acyl chloride. Careful control of stoichiometry is key. 2. Ensure high purity of starting materials. Purify the crude product carefully using column chromatography. |

| Reaction is Uncontrolled (Violent) | 1. Addition rate too fast: The reaction is highly exothermic. 2. Inadequate cooling. | 1. Add the acyl chloride solution much more slowly (e.g., over 60-90 minutes).[15] 2. Ensure the ice bath is well-maintained and provides efficient cooling throughout the addition. |

References

- SATHEE. Chemistry Schotten Baumann Reaction.

- Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level.

- Mastering the Synthesis and Safe Handling of 2-Nitrobenzoyl Chloride (CAS 610-14-0). (2026, January 19).

- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.

- PubChem. 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875.

- ChemBK. (2024, April 9). 2-Nitrobenzoyl chloride.

- Benchchem.

- Organic Chemistry Portal. Schotten-Baumann Reaction.

- Wikipedia. Schotten–Baumann reaction.

- ChemicalBook. (2025, February 1).

- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.

- REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. (2014, June 26).

- Acylation of Amines, Part 1: with Acyl Halides. (2021, February 9). YouTube.

- Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders.

- NCERT. Amines.

- Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes.

- Reddit. (2024, September 14). Acid chloride reaction with amine : r/OrganicChemistry.

- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

- Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023, January 25). PMC.

- Benchchem. Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ncert.nic.in [ncert.nic.in]

- 5. savemyexams.com [savemyexams.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 8. jk-sci.com [jk-sci.com]

- 9. Schotten-Baumann Reaction [organic-chemistry.org]

- 10. chemistnotes.com [chemistnotes.com]

- 11. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 12. nbinno.com [nbinno.com]

- 13. 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chembk.com [chembk.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 17. 2-Nitrobenzoyl chloride - Safety Data Sheet [chemicalbook.com]

- 18. m.youtube.com [m.youtube.com]

Application Note: Strategic Design and Validation of Vasopressin Receptor Antagonists Utilizing 1,4-Diazepane Scaffolds

[1]

Executive Summary & Clinical Rationale

The arginine vasopressin (AVP) receptor system represents a critical therapeutic target for managing hyponatremia, congestive heart failure (CHF), and polycystic kidney disease. While "vaptans" (e.g., conivaptan, tolvaptan) have validated the benzazepine core as a privileged scaffold, the search for next-generation antagonists focuses on improving physicochemical properties—specifically solubility and metabolic stability.

This guide details the rational design of 1,4-diazepane derivatives as non-peptide AVP antagonists. Unlike the rigid benzazepine core of conivaptan, the 1,4-diazepane scaffold offers a flexible, lower molecular weight "chassis" that retains the ability to mimic the

Rational Drug Design: The Diazepane Scaffold

Pharmacophore Mapping

The native AVP hormone binds to V1a and V2 receptors via a complex surface interaction. Small molecule antagonists must mimic the hydrophobic bulk of the AVP N-terminus and the polar interactions of the C-terminus.

-

The Scaffold: The 1,4-diazepane ring serves as a conformational template, replacing the peptide backbone.

- -Substituent (Hydrophobic Domain): Requires a bulky aromatic group (e.g., biphenyl or benzoyl) to occupy the deep hydrophobic pocket normally bound by the AVP Phe-3 and Tyr-2 residues.

- -Substituent (Polar/Basic Domain): A linker (amide or urea) connecting to a basic heterocycle (e.g., pyridine, imidazole). This mimics the Arg-8 residue of AVP, crucial for receptor affinity and subtype selectivity (V1a vs. V2).

Design Workflow Visualization

Figure 1: Iterative design cycle for optimizing 1,4-diazepane antagonists, moving from structural biology to synthetic execution.

Chemical Synthesis Strategy

Objective: Efficiently access

Core Protocol:

-

Starting Material: Boc-homopiperazine (1-Boc-1,4-diazepane).

- Functionalization: Reductive amination or nucleophilic substitution with an aromatic halide (e.g., 4-bromobiphenyl) to install the hydrophobic anchor.

-

Deprotection: Acidic cleavage of the Boc group (TFA/DCM).

- Diversification: Acylation using diverse carboxylic acids or acid chlorides to install the polar tail.

Note: This modular approach allows for the rapid generation of SAR libraries by varying the acid used in step 4.

Validation Protocol A: Radioligand Binding Assay ( Determination)

Purpose: To determine the binding affinity of synthesized diazepanes for human V1a and V2 receptors expressed in CHO or HEK293 membranes.

Materials

-

Membranes: CHO cell membranes stably expressing hV1a or hV2 (commercial or in-house).

-

Radioligand:

-Arginine Vasopressin (Specific Activity ~60-80 Ci/mmol). -

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

, 0.1% BSA. -

Filters: GF/C glass fiber filters, pre-soaked in 0.3% Polyethyleneimine (PEI).[1] Critical: PEI reduces non-specific binding of the cationic ligand to the filter.

Step-by-Step Methodology

-

Preparation: Thaw membrane aliquots on ice. Dilute in Assay Buffer to a concentration of 5–10

protein/well. -

Plate Setup (96-well):

-

Total Binding (TB): Buffer + Membranes +

-AVP. -

Non-Specific Binding (NSB): Buffer + Membranes +

-AVP + -

Test Compounds: Buffer + Membranes +

-AVP + Diazepane Analog (

-

-

Incubation: Add

-AVP (final conc. ~0.5–1.0 nM) to start the reaction. Incubate for 60 minutes at 25°C (equilibrium). -

Termination: Rapidly filter through PEI-coated GF/C plates using a cell harvester.

-

Wash: Wash filters

with ice-cold wash buffer (50 mM Tris-HCl). -

Detection: Dry filters, add liquid scintillant, and count in a MicroBeta counter.

Data Analysis:

Calculate

Validation Protocol B: Functional Calcium Flux Assay (FLIPR)

Purpose: To confirm antagonistic activity and rule out agonism. V1a receptors couple to

Materials

-

Cells: CHO-K1 cells stably expressing hV1a.

-

Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

-

Instrument: FLIPR Tetra or FlexStation 3.

Workflow Visualization

Figure 2: Functional assay workflow for detecting antagonism of Gq-coupled V1a receptors.

Step-by-Step Methodology

-

Seeding: Plate cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight.

-

Dye Loading: Remove media. Add 100

of Dye Loading Buffer (Fluo-4 AM + Probenecid to inhibit anion transport). Incubate 1 hour at 37°C. -

Compound Addition (Antagonist Mode): Add 50

of test diazepane compound (-

Expert Insight: This pre-incubation allows the antagonist to equilibrate with the receptor before the agonist challenge.

-

-

Agonist Challenge: Place plate in FLIPR/FlexStation. Inject AVP at a concentration equivalent to its

(typically 1-10 nM). -

Measurement: Monitor fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds.

-

Result: A potent antagonist will suppress the AVP-induced calcium spike.

Data Interpretation & Troubleshooting

| Parameter | Observation | Interpretation | Action |

| High NSB | >20% of Total Binding | Filter binding or lipophilic stickiness. | Increase PEI coating time or add 0.05% CHAPS to buffer. |

| No Calcium Flux | Flatline in Agonist Control | Dye loading failure or receptor downregulation. | Check cell viability; ensure Probenecid is fresh. |

| Inverse Agonism | Drop in baseline fluorescence | Compound suppresses constitutive activity. | Verify if specific to V2 mutations (rare in WT). |

| Low Solubility | Precipitation in assay | Lipophilic N1-substituent. | Reformulate in DMSO/Pluronic F-127; check LogD. |

References

-

BenchChem. (2025).[6] Application Notes and Protocols for Vasopressin Receptor Radioligand Binding Assays. Retrieved from

-

Tahara, A., et al. (1998). Pharmacological characterization of YM087 (Conivaptan), a potent, nonpeptide human vasopressin V1A and V2 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics.

-

Molecular Devices. (2024).[7] FLIPR Calcium 6 Assay Kit Guide. Retrieved from

-

Albright, J. D., et al. (1998). Vasopressin Antagonists: Design of Conivaptan and Related Benzazepines. Journal of Medicinal Chemistry.

-

Gifford Bioscience. (2024). Radioligand Binding Assay Protocol for GPCRs. Retrieved from

Sources

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Conivaptan Monograph for Professionals - Drugs.com [drugs.com]

- 5. Design of potent and selective linear antagonists of vasopressor (V1-receptor) responses to vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. moleculardevices.com [moleculardevices.com]

Troubleshooting & Optimization

Preventing cyclization of 2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Preventing Cyclization & Degradation of 2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline

Executive Summary

You are encountering stability issues with 2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline (often referred to as an o-amino benzamide intermediate). The primary instability arises from the high nucleophilicity of the ortho-aniline nitrogen, which makes the molecule prone to intramolecular cyclization (forming quinazolinones or tricyclic benzodiazepines) or oxidative dimerization .[1]

This guide outlines the mechanistic causes of these side reactions and provides validated protocols to prevent them during synthesis, purification, and storage.

Part 1: The Mechanistic Failure Points

To prevent cyclization, we must first understand the "Why." This molecule is a "spring-loaded" electrophile-nucleophile system.[1]

-

The Ortho-Effect (The Primary Culprit): The amino group (

) at the ortho position is spatially proximate to the amide carbonyl.[1] While the amide bond is generally stable, the presence of any electrophilic impurity (aldehydes, ketones, formic acid) or acidic catalyst will trigger a condensation reaction, leading to a Quinazolinone or Benzodiazepine derivative. -

Solvent Incompatibility: The most common user error is dissolving this compound in ketones (Acetone, MEK).[1] The aniline nitrogen attacks the ketone carbonyl to form a Schiff base, which then rapidly cyclizes to form a dihydroquinazoline derivative.

-

Acid-Catalyzed Hydrolysis: Strong acids protonate the diazepane nitrogen, making it a better leaving group.[1] Subsequent attack by the aniline nitrogen reforms Isatoic Anhydride , effectively reversing the synthesis.

Visualizing the Instability Pathways

The following diagram illustrates the three critical fate pathways for your molecule.

Figure 1: Stability landscape of o-amino benzamides. Red paths indicate irreversible degradation triggered by improper solvent or pH.

Part 2: Troubleshooting & FAQs

Q1: My product precipitates out of solution as a white/yellow solid after 24 hours. What happened? Diagnosis: You likely used a ketone-containing solvent (Acetone, Methyl Ethyl Ketone) or a solvent contaminated with aldehydes (e.g., non-anhydrous DMF/DMAc).[1] The Science: The aniline amine reacts with the ketone to form a ketimine, which cyclizes. The resulting dihydroquinazoline is often less soluble and precipitates.[1] The Fix:

-

Immediate: Switch to Dichloromethane (DCM) , Ethanol , or Acetonitrile .[1]

-

Verification: Check the NMR. If you see a new methyl singlet (from acetone incorporation) around

1.5-2.0 ppm, cyclization has occurred.[1]

Q2: I see a mass shift of M-114 (Loss of Diazepane) in LCMS. Diagnosis: Acid-catalyzed hydrolysis. The Science: If you are storing the compound in an acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) for extended periods, the aniline displaces the diazepane ring, reforming Isatoic Anhydride (which may further hydrolyze to anthranilic acid). The Fix:

-

Store samples in neutral solvents.[1]

-

Run LCMS using Ammonium Bicarbonate (pH 7.4) or Formic Acid (0.1%) only immediately before injection.[1] Do not leave samples in acidic solution overnight.[1]

Q3: The compound turns brown/dark upon air exposure. Diagnosis: Oxidative dimerization (Azo formation).[1] The Science: Free anilines are electron-rich and prone to oxidation by atmospheric oxygen, forming azo-dimers or quinone-imines.[1] The Fix:

-

Store under Argon/Nitrogen .[1]

-

Convert the free base to a Dihydrochloride (2HCl) or Tosylate salt.[1] The protonation of the aniline nitrogen (

) significantly reduces its electron density, preventing oxidation and cyclization.[1]

Part 3: Validated Handling Protocols

Protocol A: Optimal Storage Conditions

To maximize shelf-life and prevent spontaneous cyclization:

| Parameter | Recommendation | Scientific Rationale |

| Physical Form | Salt Form (HCl or Fumarate) | Protonation of the aniline nitrogen deactivates nucleophilic attack on the carbonyl.[1] |

| Temperature | -20°C | Kinetic suppression of cyclization/hydrolysis rates.[1] |

| Atmosphere | Argon / Nitrogen | Prevents oxidative dimerization of the aniline.[1] |

| Container | Amber Glass | Prevents photo-oxidation.[1] |

Protocol B: Solvent Selection Guide

Use this table before selecting a solvent for synthesis or purification.

| Solvent Class | Status | Risk Level | Notes |

| Ketones (Acetone, MEK) | FORBIDDEN | High | Rapid formation of aminals/quinazolines.[1] |

| Aldehydes | FORBIDDEN | High | Immediate condensation to tricyclic species.[1] |

| Alcohols (MeOH, EtOH) | Safe | Low | Good solubility; avoid heating >50°C for prolonged periods.[1] |

| Chlorinated (DCM, CHCl3) | Safe | Low | Excellent for free base; ensure solvent is acid-free (stabilized).[1] |

| Amides (DMF, DMAc) | Caution | Medium | Commercial DMF often contains formic acid/dimethylamine impurities which trigger cyclization.[1] Use Anhydrous/Fresh . |

Protocol C: Synthesis Workup (The "Quench")

If synthesizing from Isatoic Anhydride and 1-Methylhomopiperazine:

-

Reaction: Conduct in THF or Acetonitrile at reflux.

-

Monitoring: Do not over-react. Once the anhydride is consumed, stop heating. Prolonged heat promotes thermodynamic rearrangement.[1]

-

Workup:

References

-

Mechanisms of Benzamide Cyclization Title: Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine.[1] Source: PubMed Central (PMC).[1] Relevance: Details the kinetic pathways of o-amino cyclization and the thermodynamic stability of the resulting heterocycles.

-

Solvent-Induced Instability Title: Cyclization Reaction of α-Hydroxyketones with Anthranilamides.[1][2] Source: ACS Omega (2026).[1][2] Relevance: Confirms the reactivity of anthranilamides (the core scaffold) with ketone/aldehyde impurities to form quinazolinones.[1] [1]

-

Diazepane Ring Conformation & Stability Title: Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Source: PubMed Central.[1] Relevance: Provides structural data on the 1,4-diazepane ring, helping to understand steric constraints that might influence cyclization.

-

General Handling of o-Amino Anilines Title: 2-(4-Aminobenzyl)aniline Chemical Safety & Reactivity.[1] Source: PubChem / CAMEO Chemicals.[1] Relevance: Standard safety and reactivity profile for aniline derivatives, emphasizing oxidation risks.[1]

Sources

Technical Support Center: Amide Bond Formation with Sterically Hindered Diazepanes

[1]

Introduction: The Diazepane Challenge

Diazepanes (7-membered nitrogen heterocycles) present a unique "perfect storm" of challenges in amide coupling. Unlike piperidines or pyrrolidines, diazepanes possess significant conformational flexibility that can surprisingly lock into unfavorable twist-boat conformations, burying the nucleophilic nitrogen lone pair. When this conformational constraint is combined with steric hindrance (e.g.,

This guide moves beyond basic textbook chemistry to provide industrial-grade troubleshooting for these specific, high-value scaffolds.

Module 1: Diagnostic Workflow & Reagent Selection

Before altering temperature or concentration, you must select the correct activation strategy based on the specific failure mode.

Decision Matrix: Coupling Strategy Selector

Reagent Selection Guide

| Reagent | Mechanism Class | Steric Tolerance | Epimerization Risk | Recommended Use Case |

| HATU | Uronium/Guanidinium | High | Moderate | First-line screen. If it fails, move on quickly. Hard to remove by-products. |

| T3P | Phosphonic Anhydride | Moderate-High | Very Low | Gold Standard for chiral centers. Easy aqueous workup.[1] |

| Ghosez Reagent | Extreme | Low-Moderate | The "Nuclear Option" for unreactive amines. Generates acid chlorides under neutral conditions.[2][3] | |

| BTFFH | Fluoroamidinium | High | Low | Generates Acid Fluorides. Excellent for hindered amino acids (e.g., Aib, N-Me amino acids).[4] |

Module 2: The "Clean" Protocol (T3P)

Why this works: Propylphosphonic anhydride (T3P) forms a mixed anhydride that is highly reactive but sterically discriminating.[5] Unlike HATU, it does not generate a guanidinium species that can cap the amine. The by-products are water-soluble, crucial for diazepanes which often "streak" on silica.

Optimized T3P Protocol for Diazepanes

-

Stoichiometry: Acid (1.0 eq), Amine (1.1 eq), Base (3.0–5.0 eq).[5]

-

Solvent: Ethyl Acetate (preferred) or DMF/NMP (if solubility is poor).[5]

-

Base:

-Methylmorpholine (NMM) or DIPEA. Note: NMM often gives lower epimerization rates than DIPEA with T3P. -

Procedure:

-

Dissolve Acid and Amine in solvent.

-

Add Base.[6] Cool to 0 °C.

-

Add T3P (50% w/w solution) dropwise.

-

CRITICAL STEP: If conversion stalls at 50%, add Pyridine (1.0 eq) .[5] Pyridine acts as a nucleophilic catalyst, forming a transient acyl-pyridinium species that is more reactive toward the hindered diazepane.

-

Module 3: The "Nuclear Option" (Ghosez Reagent)

Problem: The diazepane is so hindered (e.g., 2,2-disubstituted) that it cannot attack the active ester formed by HATU or T3P. Solution: Convert the acid to an Acid Chloride .[2][6] However, standard SOCl₂ or Oxalyl Chloride is too harsh (HCl generation) and degrades acid-sensitive protecting groups (Boc, tBu). The Fix: Use Ghosez Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride under neutral conditions.[2][3]

Mechanism of Action

Ghosez Protocol

-

Activation: Dissolve Carboxylic Acid (1.0 eq) in dry DCM (or CHCl₃).

-

Reagent Addition: Add Ghosez Reagent (1.2 eq) dropwise at 0 °C. Stir for 1–2 hours at RT.

-

Checkpoint: Monitor by TLC (quench aliquot with MeOH to check for methyl ester formation).[5]

-

-

Coupling: Once Acid Chloride formation is complete, cool to 0 °C.

-

Amine Addition: Add the Diazepane (1.1 eq) mixed with DIPEA (2.0 eq) or 2,6-Lutidine.

-

Workup: Standard aqueous wash.

Module 4: Troubleshooting FAQs

Q1: My reaction turns black/tarry with HATU, and the yield is <20%. Why?

A: This is likely due to guanidinylation of your diazepane.

-

The Cause: Sterically hindered amines react slowly with the activated ester (OAt/OBt). However, they can react with the uronium moiety of HATU itself, forming a guanidine byproduct.[5]

-

The Fix: Switch to T3P (Module 2) or a phosphonium reagent like PyBOP . Phosphonium reagents cannot form guanidines. Alternatively, use COMU with Oxyma , which shows fewer side reactions than HATU.[5]

Q2: I see the "Activated Ester" on LCMS, but it never converts to the Amide.

A: You have a "Steric Wall" problem. The active ester (OBt/OAt) is too bulky for the hindered diazepane to approach.

-

The Fix: You need a smaller leaving group.

-

Acid Fluorides: Use BTFFH or TFFH . The fluoride leaving group is small and the C-F bond is highly polarized, inviting attack even from bulky amines.

-

Elevated Temp: If using T3P, you can safely heat to 50–60 °C (unlike HATU, which decomposes).[5]

-

Q3: My chiral center adjacent to the amide is racemizing.

A: This happens via oxazolone formation during the slow activation step.

-

The Fix:

-

Use T3P: It has the lowest intrinsic epimerization rate.

-

Change the Base: Switch from DIPEA to Collidine (TMP) or 2,6-Lutidine . These are weaker, non-nucleophilic bases that suppress proton abstraction from the

-carbon. -

Add Additives: Add Oxyma Pure (1.0 eq). It creates a more stable, less basic active ester than HOBt.[5]

-

Q4: The diazepane hydrochloride salt won't dissolve in DMF/DCM.

A: Solubility is a major kinetic barrier.

-

The Fix: Use "Chaotropic" Salts . Add LiCl (5–10 eq) to the reaction mixture in NMP or DMF. This disrupts hydrogen bond aggregates and increases the effective solubility of the amine salt, often increasing reaction rates by 10x.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[5] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][7] Organic Process Research & Development, 20(2), 140–177. [Link]

-

Valeur, E., & Bradley, M. (2009).[5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

-

Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979). Synthesis of acyl halides under very mild conditions.[1] Journal of the Chemical Society, Chemical Communications, (24), 1180–1181. (The foundational paper for Ghosez Reagent). [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

-

Archimica. (2024).[1] T3P (Propylphosphonic Anhydride) Technical Guide. [Link][5][4]

Sources

- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 2. atlanchimpharma.com [atlanchimpharma.com]

- 3. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reddit.com [reddit.com]

- 7. chimia.ch [chimia.ch]

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of Diazepane Anthranilamides

Executive Summary

Diazepane anthranilamides represent a privileged scaffold in medicinal chemistry, often utilized as vasopressin antagonists, kinase inhibitors, and GPCR ligands. Structurally, they combine a rigid, aromatic anthranilamide (2-aminobenzamide) core with a flexible, saturated 1,4-diazepane ring.[1]

This guide provides a comparative analysis of their mass spectrometric behavior. Unlike their structural cousins—the rigid benzodiazepines or the 6-membered piperazines—diazepane anthranilamides exhibit a unique "dual-zone" fragmentation profile: a high-stability aromatic region and a kinetically labile saturated heterocycle. Understanding these patterns is critical for metabolite identification, impurity profiling, and pharmacokinetic quantification.[1]

Part 1: Structural Dynamics & Ionization Physics[1]

To interpret the fragmentation, one must first understand the protonation dynamics in Electrospray Ionization (ESI).

Protonation Sites

The diazepane anthranilamide scaffold contains three primary basic sites. Their proton affinity (PA) dictates the charge localization and subsequent fragmentation:[1]

-

Diazepane

/ -

Anthranilamide Aniline: The aromatic amine is significantly less basic (

) due to resonance delocalization into the benzene ring and the carbonyl. -

Amide Oxygen: Protonation here is possible but less favorable than the aliphatic amines.

Implication: The initial charge resides on the diazepane ring. Fragmentation is driven by Charge-Remote Fragmentation (CRF) relative to the aromatic core, or Charge-Migrated Fragmentation if the amide bond cleaves.[1]

Part 2: Comparative Fragmentation Analysis

The following table contrasts Diazepane Anthranilamides with their two closest structural alternatives: Piperazine Anthranilamides (6-membered analog) and Benzodiazepines (fused, unsaturated analog).

Table 1: Comparative MS/MS Performance & Characteristics

| Feature | Diazepane Anthranilamides | Piperazine Anthranilamides | Benzodiazepines |

| Ring Stability | Low (Labile): 7-membered saturated ring is entropically strained. | High: 6-membered chair conformation is stable. | Very High: Fused aromatic system provides rigidity. |

| Primary Neutral Loss | |||

| Diagnostic Ion (Low CE) | Various: Fused ring fragments (e.g., acridinium ions).[1] | ||

| Collision Energy (CE) | Low to Medium (15–25 eV): Ring opens easily. | Medium (20–35 eV): Requires more energy to break the chair.[1] | High (35–50 eV): Requires significant energy to disrupt aromaticity. |

| Differentiation Factor | Ring Contraction: 7-membered | Ring Cleavage: Cross-ring cleavage (Retro-Diels-Alder like). | Aromatization: Tendency to form fully aromatic ions. |

Part 3: Mechanistic Pathways (The "Why")[1]

The fragmentation of diazepane anthranilamides follows two distinct, competing pathways.

Pathway A: Amide Bond Cleavage (The Diagnostic Route)

This is the "fingerprint" pathway. The bond between the anthranilamide carbonyl and the diazepane nitrogen is cleaved.

-

Mechanism: Inductive cleavage driven by the stability of the resulting acylium ion.

-

Result: Formation of the Anthraniloyl cation (

) . This is the most reliable marker for this class of drugs.

Pathway B: Diazepane Ring Contraction (The Structural Route)

The 7-membered ring is flexible and seeks to relieve torsional strain.

-

Mechanism: The protonated diazepane nitrogen triggers an intramolecular rearrangement. A

-hydrogen transfer or a retro-Mannich-type reaction occurs, ejecting a neutral alkene (Ethylene, -

Result: The 7-membered diazepane contracts to a 5-membered imidazolidine-like cation. This Neutral Loss of 28 Da distinguishes it from piperazines (which typically do not lose ethylene as easily).[1]

Visualization: Fragmentation Pathways

The following diagram illustrates the competitive pathways between Amide Cleavage and Ring Contraction.

Caption: Competitive fragmentation pathways for Diazepane Anthranilamides. Pathway A yields the diagnostic core; Pathway B reveals the aliphatic ring structure.

Part 4: Experimental Protocol

To reliably characterize these compounds, a "Self-Validating" LC-MS/MS protocol is required.[1] This protocol uses varying collision energies to separate the labile ring fragments from the stable aromatic core.

Equipment Prerequisites

-

Instrument: Q-TOF or Orbitrap (High Resolution) preferred for formula confirmation; Triple Quadrupole (QqQ) for quantification.[1]

-

Ionization: ESI Positive Mode.

-

Mobile Phase: 0.1% Formic Acid (Water/Acetonitrile).[1] Avoid Ammonium buffers if possible, as adducts can suppress the diagnostic protonation.[1]

Step-by-Step Workflow

-

Precursor Selection (Q1 Scan):

-

Energy Ramping Experiment (ER-MS/MS):

-

Do not use a single Collision Energy (CE).[1]

-

Step 1 (Low CE, 10–15 eV): Isolate the precursor. Look for the [M+H - 17] peak (Loss of

) or [M+H - 18] (Loss of -

Step 2 (Medium CE, 20–30 eV): Look for the Anthraniloyl Cation (

120) . This confirms the core scaffold. -

Step 3 (High CE, 35–50 eV): Look for the "shredded" diazepane fragments (

44, 56, 70).

-

-

Neutral Loss Scan (Triple Quad Only):

-

Set Q1 and Q3 to scan with a constant offset of 28 Da .

-

Logic: This selectively detects compounds containing the diazepane ring that undergo the specific ethylene loss/contraction.

-

Method Development Decision Tree

Use this workflow to optimize detection parameters.

Caption: Decision tree for distinguishing Diazepane Anthranilamides from structural analogs during method development.

Part 5: Data Interpretation & Diagnostic Ions

When analyzing your spectra, use this reference table to assign peaks.

| m/z Fragment | Proposed Structure | Origin |